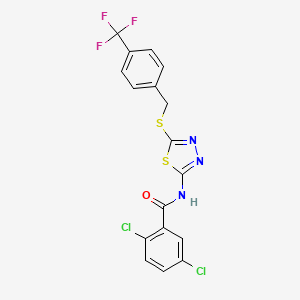

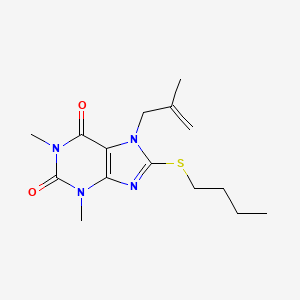

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as selective dopamine receptor agonists, which have been shown to have beneficial effects on various neurological disorders.

Aplicaciones Científicas De Investigación

Antitumor Properties

- Benzothiazoles, including derivatives related to 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride, have shown potent antitumor properties. These compounds, like 2-(4-Aminophenyl)benzothiazoles, exhibit selective growth inhibitory properties against human cancer cell lines. They have been particularly effective against breast cancer cell lines with low IC(50) values, indicating high potency. The mechanism of action is thought to involve differential uptake and metabolism by cancer cell lines, potentially leading to an activated form of the drug binding to intracellular proteins (Kashiyama et al., 1999).

Anticonvulsant and Pain-Attenuating Properties

- Primary amino acid derivatives of related compounds have demonstrated significant anticonvulsant activities. Studies on N'-benzyl 2-amino acetamides, which are structurally related, have shown promising results in whole animal anticonvulsant models. These compounds' activities were found to be sensitive to substituents at the N'-benzylamide site, indicating the potential for optimization in anticonvulsant drug design (King et al., 2011).

Synthesis and Chemical Properties

- The synthesis and chemical properties of compounds structurally related to 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride have been explored. For instance, studies involving the synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones provide insights into the chemical modifications that can enhance the potency and selectivity of these compounds for potential therapeutic applications (Hartmann & Batzl, 1986).

Fluorescent and Colorimetric Properties

- Research has been conducted on the development of highly water-soluble fluorescent and colorimetric probes, like BTABr, which are closely related to benzothiazole compounds. Such probes have potential applications in monitoring acidic and alkaline solutions, and they show promise as real-time pH sensors for intracellular pH imaging (Diana et al., 2020).

Enzyme Inhibition

- Compounds structurally similar to 2-amino-N-benzyl-4-methyl-N-propylpentanamide hydrochloride have been studied for their enzyme inhibition properties. For example, research on the inhibition of Zika virus serine protease complex (NS2B-NS3) by related compounds provides insights into potential antiviral applications (Singh et al., 2017).

Antagonistic Properties on Receptors

- Studies have been conducted on the potential of benzimidazole derivatives, which are structurally related, as selective neuropeptide Y Y1 receptor antagonists. These studies are instrumental in developing new therapeutic agents for conditions such as obesity (Zarrinmayeh et al., 1998).

Propiedades

IUPAC Name |

2-amino-N-benzyl-4-methyl-N-propylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.ClH/c1-4-10-18(12-14-8-6-5-7-9-14)16(19)15(17)11-13(2)3;/h5-9,13,15H,4,10-12,17H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMDLRYVKSSPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)

![4-methoxy-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2927855.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)

![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)

![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)

![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)